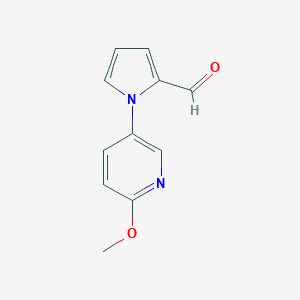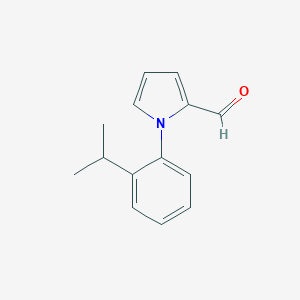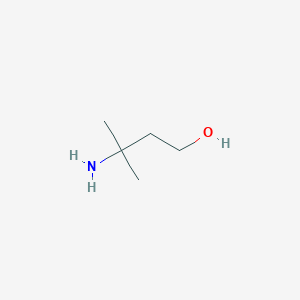
3-Amino-3-methylbutan-1-ol
Descripción general
Descripción
3-Amino-3-methylbutan-1-ol is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss closely related compounds, such as 4-amino-3-methylbutanoic acids and 3-aminobutanoic acids, which share structural similarities with 3-amino-3-methylbutan-1-ol. These compounds are of interest due to their potential biological activity and their presence in certain biological systems, such as root nodules in plants and as products of enzymatic reactions .
Synthesis Analysis
The synthesis of related compounds involves several steps, including the use of chirality to obtain enantiomerically pure amino acids. For instance, the synthesis of 2,4-diamino-3-methylbutanoic acid involves retention time measurements on a Chirasil-Val capillary column to identify the (2R,3S)-enantiomer . Another example is the concise synthesis of enantiomers of 4-aminobutane-1,2,3-triol using d- or l-glucose as starting materials . Additionally, the enantiomerically pure 3-aminobutanoic acids can be obtained by preparative HPLC separation of diastereoisomers, followed by hydrogenolysis and enzymatic kinetic resolution . The chemoenzymatic synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids also highlights the use of pig liver esterase for initial enantioselective hydrolysis .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-amino-3-methylbutan-1-ol is characterized by the presence of amino groups and methyl groups attached to a butane backbone. The stereochemistry of these compounds is crucial, as seen in the identification of specific enantiomers, such as the (2R,3S) and (2S,3R) forms of 4-aminobutane-1,2,3-triol . The configuration of the products from the synthesis of related compounds is carefully assigned, indicating the importance of molecular structure in the synthesis and potential applications of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include alkylation, amination, and enzymatic kinetic resolution. For example, the N-benzyl- and N-benzyloxycarbonyl derivatives of 3-aminobutanoates are doubly deprotonated and alkylated or aminated with high selectivity . The synthesis processes often involve the conversion of ester groups to amine groups, as seen in the chemoenzymatic synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-amino-3-methylbutan-1-ol are not directly discussed in the provided papers, the properties of similar compounds can be inferred. The presence of amino and methyl groups would influence the solubility, reactivity, and potential biological activity of these compounds. For instance, the doubly lithiated β-amino-acid derivative's reactivity is strongly influenced by the presence of LiCl . The enantiomeric purity of these compounds also suggests that they may exhibit different physical and chemical properties based on their stereochemistry .
Aplicaciones Científicas De Investigación
Biofuel Production
A significant application of 3-Amino-3-methylbutan-1-ol is in biofuel production. Bastian et al. (2011) explored the use of engineered enzymes in Escherichia coli for the anaerobic production of isobutanol, a biofuel candidate, demonstrating the potential of modified amino acid pathways in renewable energy sources (Bastian et al., 2011).
Analytical Chemistry and Enzyme Research
In analytical chemistry and enzyme research, 3-Amino-3-methylbutan-1-ol has been referenced. Press, Porter, and Cebra (1960) used a methodology involving paper chromatography with 2-methylbutan-2-ol-phthalate solvent for protein solution analysis (Press et al., 1960).
Food Science and Aroma Analysis
The compound's role in food science, particularly in aroma analysis, is noteworthy. Meng et al. (2021) investigated the formation of malty compounds, including 3-methylbutan-1-ol, during cheese fermentation, highlighting its influence on food aroma (Meng et al., 2021).
Solvent Extraction Studies
Behroozi et al. (2017) examined the use of 3-methylbutan-1-ol in solvent extraction, particularly for extracting propanoic acid from aqueous solutions. This study emphasizes the compound's utility in chemical extraction processes (Behroozi et al., 2017).
Metabolic Engineering
Cann and Liao (2009) reported on the synthesis of pentanol isomers, including 3-methyl-1-butanol, in engineered microorganisms, underlining the compound's relevance in bioengineering and biotechnological applications (Cann & Liao, 2009).
Catalysis and Chemical Synthesis
In catalysis and chemical synthesis, the compound is referenced in the context of amino acid transformations. Verduyckt et al. (2017) discussed the Ru-catalyzed hydrogenation-decarbonylation of amino acids, including transformations involving 3-Amino-3-methylbutan-1-ol (Verduyckt et al., 2017).
Environmental and Health Studies
The compound has also been identified in environmental and health studies. Jobst et al. (2011) identified halohydrins, including 3-methylbutan-2-ol, as potential disinfection by-products in treated drinking water, indicating its environmental relevance (Jobst et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-amino-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2,6)3-4-7/h7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRHXTTZZWUGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195300 | |
| Record name | 3-Amino-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methylbutan-1-ol | |
CAS RN |
42514-50-1 | |
| Record name | 3-Amino-3-methyl-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42514-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-methylbutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042514501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-3-METHYLBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T2YU9LPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



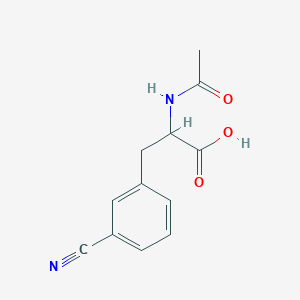
![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)

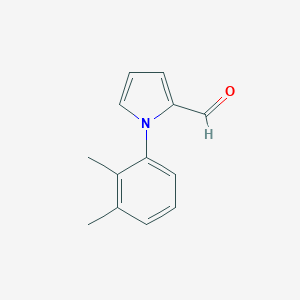
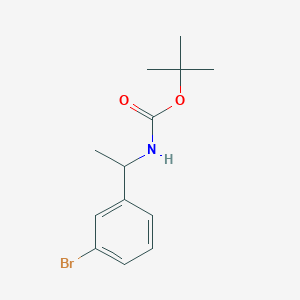

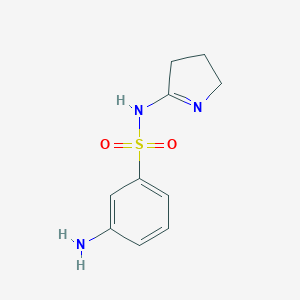
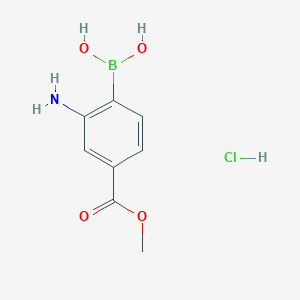
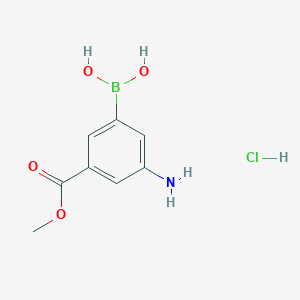
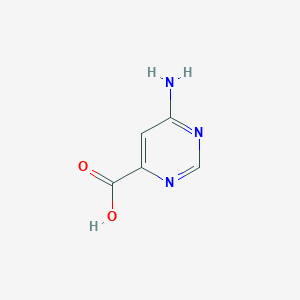
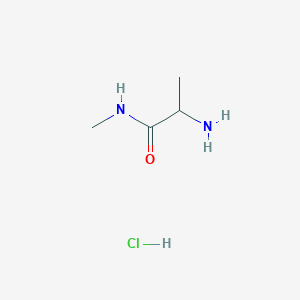
![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)
